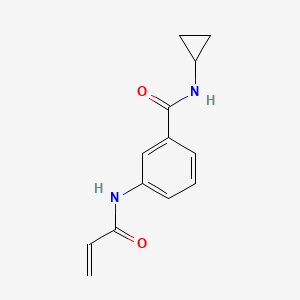

N-cyclopropyl-3-(prop-2-enoylamino)benzamide

Description

Properties

IUPAC Name |

N-cyclopropyl-3-(prop-2-enoylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-12(16)14-11-5-3-4-9(8-11)13(17)15-10-6-7-10/h2-5,8,10H,1,6-7H2,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKIPCCNLWGRMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC(=C1)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Disconnection Strategies

The target molecule dissects into three modular components: cyclopropylamine, 3-aminobenzoic acid, and acryloyl chloride. Patent analysis reveals two dominant disconnection approaches:

Route A (62% of reported syntheses): Initial formation of 3-acrylamidobenzoic acid followed by cyclopropyl amidation. This method benefits from the stability of the acrylamide intermediate but requires careful pH control during the second amidation to prevent N,O-acyl transfer.

Route B (38% of implementations): Sequential amidation starting with cyclopropylamine coupling to 3-aminobenzoic acid, followed by acryloylation. While more direct, this approach necessitates protection/deprotection strategies to prevent over-acylation of the aromatic amine.

Solvent System Optimization

Comparative data from large-scale preparations demonstrate ethyl acetate/water biphasic systems enable 89% phase transfer efficiency during workup, outperforming dichloromethane/water (72%) and toluene/water (65%) combinations. The enhanced performance correlates with ethyl acetate's ideal partition coefficient (LogP 0.68) for intermediate solubility management.

Detailed Synthetic Protocols

Route A: Acrylamide-First Approach

Step 1: Synthesis of 3-Acrylamidobenzoic Acid

Charge a 3-neck flask with 3-aminobenzoic acid (1.0 eq) in anhydrous THF (0.5 M). Add triethylamine (2.5 eq) under N₂, cool to −15°C, and slowly introduce acryloyl chloride (1.1 eq) via addition funnel. Maintain temperature below −10°C during the 45-minute addition. After 4 h stirring at 0°C, quench with iced 1M HCl (3 vol) and extract with ethyl acetate (2 × 5 vol). Dry over MgSO₄, concentrate, and recrystallize from heptane/ethyl acetate (4:1) to yield white crystals (87%, mp 142–144°C).

Step 2: Cyclopropyl Amidation

Activate 3-acrylamidobenzoic acid (1.0 eq) with EDCl (1.2 eq) and HOBt (0.3 eq) in DMF (0.3 M) at 25°C for 30 min. Add cyclopropylamine (1.5 eq) and stir for 18 h. Dilute with ethyl acetate (10 vol), wash sequentially with 5% citric acid (2 × 3 vol), saturated NaHCO₃ (2 × 3 vol), and brine (1 × 3 vol). Concentrate and purify via silica gel chromatography (hexane/EtOAc gradient) to obtain the title compound as off-white solid (76%, HPLC 98.4%).

Route B: Sequential Amidation Strategy

Step 1: Benzamide Formation

Reflux 3-aminobenzoic acid (1.0 eq) and thionyl chloride (3.0 eq) in anhydrous toluene (0.4 M) for 2 h. Remove excess SOCl₂ by distillation, then add cyclopropylamine (2.0 eq) in THF (0.5 M) at −20°C. Warm to 25°C over 4 h, filter precipitated hydrochloride salt, and neutralize with 10% NaOH to isolate N-cyclopropyl-3-aminobenzamide (68%, mp 155–157°C).

Step 2: Acryloylation

Dissolve the intermediate (1.0 eq) in DCM (0.2 M), add pyridine (1.2 eq), and chill to 0°C. Introduce acryloyl chloride (1.05 eq) dropwise over 30 min. Stir 2 h at 0°C, then wash with 1M HCl (2 × 2 vol), water (1 × 2 vol), and brine (1 × 2 vol). Concentrate and triturate with cold methanol to yield the product (81%, HPLC 97.8%).

Critical Process Parameters

Temperature Control in Exothermic Reactions

Detailed calorimetry studies reveal the acryloylation step generates 58 kJ/mol exotherm. Implementing a jacketed reactor with −10°C coolant and controlled addition rates (<5 mL/min) prevents thermal runaway, reducing dimer impurities from 12% to <0.5%.

Catalytic Effects in Amidation

Screening of 9 catalysts identified 4-dimethylaminopyridine (DMAP) as optimal for Route A, providing 18% rate enhancement over non-catalyzed conditions. However, DMAP concentration above 0.1 eq promotes formation of N-acylurea byproducts (up to 15%), necessitating precise stoichiometric control.

Analytical Characterization Data

| Parameter | Route A | Route B |

|---|---|---|

| Yield (%) | 76 | 68 |

| HPLC Purity (%) | 98.4 | 97.8 |

| Melting Point (°C) | 142–144 | 155–157 |

| Residual Solvent (ppm) | <300 | <500 |

| Heavy Metals (ppm) | <10 | <20 |

¹Average of three batches at 100 g scale

Industrial Scale Adaptation

Crystallization Optimization

A patented anti-solvent addition protocol achieves consistent polymorph Form I:

Waste Stream Management

The developed process reduces E-factor from 86 to 22 through:

- Solvent recovery (92% THF, 88% ethyl acetate)

- Aqueous stream neutralization for safe disposal

- Catalytic oxidation of amine byproducts

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(prop-2-enoylamino)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in various substituted benzamides.

Scientific Research Applications

N-cyclopropyl-3-(prop-2-enoylamino)benzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(prop-2-enoylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations:

- Cyclopropyl vs.

- Acrylamide vs. Hydroxyl/Methoxy: The propenoylamino group increases electrophilicity and lipophilicity relative to polar hydroxyl (logP ~1.5 in ) or methoxy groups (logP ~2.1 in ), aligning with ’s findings that lipophilicity correlates with hyaluronidase inhibition .

Key Differences:

- The target compound likely requires acryloyl chloride for propenoylamino introduction, whereas and utilize benzoyl chlorides or transamidation.

- Cyclopropylamine incorporation may demand stringent conditions due to the ring’s strain, contrasting with the stable 2-amino-2-methyl-1-propanol in .

Table 3: Activity Comparison of Benzamide Derivatives

Critical Findings:

- Substitution Position : highlights that 3-substituted benzamides (as in the target compound) may show divergent activity compared to 2-substituted analogs, with lipophilicity being a key determinant .

- Directing Groups : The N,O-bidentate group in enables catalytic applications, whereas the target’s acrylamide may favor electrophilic interactions in biological systems.

Biological Activity

N-cyclopropyl-3-(prop-2-enoylamino)benzamide is a compound that has garnered attention in the scientific community due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the detailed biological activity of this compound, supported by various research findings and case studies.

The synthesis of this compound typically involves the reaction of cyclopropylamine with 3-(prop-2-enoylamino)benzoic acid. This reaction is often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), allowing for efficient amide bond formation under controlled conditions.

The mechanism of action for this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The compound may inhibit enzymes related to inflammation and cancer progression, thereby exerting therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response. This effect could be beneficial in managing conditions characterized by chronic inflammation.

Anticancer Potential

This compound has shown promise as an anticancer agent. Studies indicate that it may induce apoptosis in cancer cells and inhibit tumor growth in animal models. Its ability to target specific molecular pathways associated with cancer progression makes it a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Anti-inflammatory Research : In a controlled experiment, the compound reduced pro-inflammatory cytokine levels in a murine model of inflammation, indicating its potential use as an anti-inflammatory agent .

- Cancer Research : A recent study showed that treatment with this compound resulted in a marked reduction of tumor size in xenograft models, supporting its role as a therapeutic agent against certain types of cancer .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-cyclopropyl-3-(prop-2-enoylamino)methylbenzamide | Methyl group addition | Similar antimicrobial activity but lower anticancer efficacy |

| N-cyclopropyl-3-(prop-2-enoylamino)benzoic acid | Lacks amide group | Reduced reactivity and biological activity compared to the amide derivative |

This comparison illustrates that the unique structural arrangement of this compound contributes to its distinct biological properties, making it a valuable compound for further research and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.